molecular formula C10H7FN2O2 B1394636 3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid CAS No. 1214622-53-3

3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

カタログ番号: B1394636
CAS番号: 1214622-53-3
分子量: 206.17 g/mol
InChIキー: WHPUSKHJEBOLKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid ( 1214622-53-3) is a benzoic acid derivative with a molecular formula of C10H7FN2O2 and a molecular weight of 206.17 g/mol . This chemical reagent serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules. The molecular scaffold, featuring a benzoic acid group linked to a pyrazole ring, is common in compounds studied for their biological activities; for instance, structurally related pyrazole-benzoic acid hybrids have been documented in crystallography and structural chemistry research . Researchers utilize this compound as a key intermediate to develop potential pharmacologically active molecules. Proper handling is required, and the product should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

3-fluoro-2-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-4-1-3-7(10(14)15)9(8)13-6-2-5-12-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPUSKHJEBOLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274687
Record name 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214622-53-3
Record name 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214622-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with 1H-pyrazole under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzoic acids .

作用機序

The mechanism of action of 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key signaling pathways and metabolic processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Pyrazole Benzoic Acids

(a) 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid ()
  • Structure : Features a 2-fluorophenyl group and an isobutyl chain on the pyrazole ring.
  • Molecular Formula : C₁₉H₁₇FN₂O₂.
  • Key Differences : The additional 2-fluorophenyl and isobutyl groups increase hydrophobicity and steric bulk compared to the simpler 3-fluoro-2-pyrazolyl derivative.
  • Applications : Synthesized for crystallographic studies, highlighting its utility in structural biology .
(b) 4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine (CAS List, )
  • Structure : Contains a pyrazole at the 5-position and fluorine at the 4-position on a benzene-diamine scaffold.
  • Molecular Formula : C₉H₉FN₄.

Heterocycle-Swapped Analogs

(a) 3-Fluoro-4-(1H-imidazol-1-yl)benzoic Acid ()
  • Structure : Replaces pyrazole with imidazole at the 4-position.
  • Molecular Formula : C₁₀H₇FN₂O₂.

Triazolo-Fused Benzoic Acids ()

(a) 5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoic Acid (Intermediate 26, )
  • Structure : Features a triazolo-pyridine fused ring system at the 4-position.
  • Molecular Formula: Not explicitly stated, but LC-MS data (Method B) for similar compounds shows m/z = 407 [M+H]+ .
  • Key Differences: The triazolo-pyridine system introduces rigidity and planar geometry, enhancing interactions with enzymatic pockets compared to monocyclic pyrazoles.
(b) 5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzoic Acid (Intermediate 24, )
  • Structure: Contains a triazolo-oxazinone ring, offering a bicyclic heterocycle.
  • Applications : Used in synthesizing JAK inhibitors, emphasizing the role of fused heterocycles in kinase targeting .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Evidence ID
3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid C₁₀H₇FN₂O₂ 206.17 (calc.) 3-F, 2-pyrazole Intermediate for drug design -
2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid C₁₉H₁₇FN₂O₂ 332.35 (calc.) 2-pyrazole, 2-fluorophenyl, isobutyl Crystallographic studies
3-Fluoro-4-(1H-imidazol-1-yl)benzoic acid C₁₀H₇FN₂O₂ 206.17 3-F, 4-imidazole Custom synthesis intermediate
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoic acid - ~406 (LC-MS) 5-F, 4-triazolo-pyridine Kinase inhibitor intermediate

Key Research Findings

  • Fluorine Positioning : Fluorine at the 3-position (title compound) vs. 5-position () alters electronic effects and steric interactions, impacting binding to targets like JAK kinases .
  • Heterocycle Impact : Pyrazole derivatives (e.g., ) exhibit simpler synthetic routes compared to triazolo-fused systems (), which require multi-step cyclization .
  • Biological Activity : Pyrazole-containing benzoic acids are often precursors to bioactive molecules, whereas triazolo analogs show enhanced potency in kinase inhibition due to fused ring systems .

生物活性

3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-fluorobenzoic acid with appropriate pyrazole derivatives. The compound's structure can be represented as follows:

C9H7FN2O2\text{C}_9\text{H}_7\text{F}\text{N}_2\text{O}_2

This structure includes a fluorine atom on the benzoic acid moiety, which has been shown to enhance the compound's biological activity by improving lipophilicity and receptor binding affinity.

Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 μg/mL to 4 μg/mL, indicating potent antibacterial properties .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds featuring the 1H-pyrazole scaffold have shown promising results against several cancer cell lines. For example, studies indicate that derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 10 μM to 20 μM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or benzoic acid moiety can significantly influence potency and selectivity. For example:

SubstituentEffect on Activity
FluorineIncreases lipophilicity and antibacterial activity
MethylEnhances anticancer properties but may reduce solubility
HydroxylImproves solubility but may decrease antibacterial efficacy

These insights guide further synthetic efforts to develop more potent analogs.

Case Studies

  • Antibacterial Evaluation : A study synthesized a series of pyrazole derivatives, including this compound, which were tested against Gram-positive bacteria. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Studies : A separate investigation focused on the anticancer effects of pyrazole derivatives on various cell lines. The study revealed that specific modifications led to increased apoptosis in cancer cells, showcasing the potential for developing new therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

What are the established synthetic routes for 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid?

Methodological Answer:
The synthesis typically involves coupling pyrazole derivatives to fluorinated benzoic acid precursors. Key steps include:

  • Fluorination : Introducing fluorine at the 3-position of the benzoic acid backbone via electrophilic substitution or directed ortho-metalation.
  • Pyrazole Coupling : Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to attach the pyrazole moiety to the benzoic acid scaffold .
  • Protection/Deprotection : Carboxylic acid groups are often protected (e.g., as methyl esters) during synthesis to avoid side reactions, followed by hydrolysis to regenerate the acid .

Characterization : Confirm regiochemistry via 1H^1\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR. Purity is validated via HPLC (>95%) and mass spectrometry .

How is the compound characterized structurally, particularly its regiochemistry?

Methodological Answer:

  • X-ray Crystallography : The gold standard for confirming regiochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in fluorine and pyrazole positioning .
  • Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^1\text{H}-1H^1\text{H} COSY and NOESY NMR validate spatial arrangements of substituents.
  • Thermal Analysis : TGA (thermogravimetric analysis) assesses thermal stability, critical for applications in materials science .

What are the pharmacological or biological applications of this compound?

Methodological Answer:

  • Antimicrobial Studies : Derivatives of structurally similar benzoic acids (e.g., 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) are tested against bacterial/fungal strains via minimum inhibitory concentration (MIC) assays. Hydrazone derivatives show enhanced activity due to improved membrane permeability .
  • Enzyme Inhibition : The pyrazole moiety may act as a pharmacophore in kinase inhibitors (e.g., JAK inhibitors), as seen in related trifluoromethylpyridine derivatives .

Advanced Research Questions

How can contradictory crystallographic data during refinement be resolved?

Methodological Answer:

  • Software Cross-Validation : Use SHELXTL and Olex2 to compare refinement outcomes. Discrepancies in fluorine/pyrazole positions may arise from twinning or disorder; partial occupancy models or twin-law corrections (via SHELXL) can address this .
  • High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to resolve electron density ambiguities. For disordered regions, apply restraints (e.g., DFIX in SHELXL) to maintain chemically reasonable geometries .

How to design coordination complexes using this compound as a ligand?

Methodological Answer:

  • Ligand Design : The carboxylic acid group deprotonates to bind metal ions (e.g., Cd2+^{2+}), while the pyrazole nitrogen participates in coordination. Solvothermal synthesis (e.g., in DMF/H2_2O) promotes self-assembly of metal-organic frameworks (MOFs) .
  • Structural Analysis : IR spectroscopy confirms carboxylate-metal bonding (shift in νCOO_{\text{COO}}^{-} peaks). Luminescence studies (e.g., emission at 400–500 nm) probe electronic interactions in Cd(II) complexes .

How to address discrepancies in biological activity data across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., trifluoromethyl vs. chloro groups) and correlate with activity trends. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial dihydrofolate reductase .
  • Purity Control : Confirm derivative purity via LC-MS to rule out confounding effects from impurities.
  • Biological Replicates : Use triplicate assays with standardized inoculum sizes to minimize variability in MIC measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。